cis-1,2-Diaminocyclohexane

概要

説明

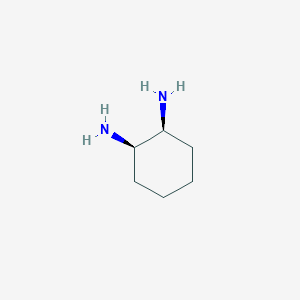

cis-1,2-Diaminocyclohexane: is an organic compound with the molecular formula C6H14N2. It is one of the stereoisomers of 1,2-diaminocyclohexane, which exists as a mixture of cis and trans forms. The cis form is characterized by the two amino groups being on the same side of the cyclohexane ring. This compound is a colorless, corrosive liquid that can appear yellow when aged .

準備方法

Synthetic Routes and Reaction Conditions:

Hydrogenation of o-Phenylenediamine: The most common method for synthesizing cis-1,2-diaminocyclohexane involves the hydrogenation of o-phenylenediamine.

Reduction of 1,2-Dinitrocyclohexane: Another method involves the reduction of 1,2-dinitrocyclohexane using reducing agents like zinc and hydrochloric acid (Zn/HCl) or catalytic hydrogenation.

Industrial Production Methods: The industrial production of this compound generally follows the hydrogenation of o-phenylenediamine route due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired product .

化学反応の分析

Types of Reactions:

Oxidation: cis-1,2-Diaminocyclohexane can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.

Reduction: The compound can be reduced further to form different amine derivatives.

Substitution: It can participate in substitution reactions, particularly with electrophiles, to form substituted cyclohexane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of cyclohexane.

Reduction Products: Different amine derivatives.

Substitution Products: Substituted cyclohexane derivatives.

科学的研究の応用

Pharmaceutical Applications

-

Chiral Ligands in Asymmetric Synthesis

- cis-DACH is utilized as a chiral ligand in asymmetric synthesis, where it forms complexes with transition metals to catalyze enantioselective reactions. Research indicates that cis-DACH-based ligands can lead to high optical purity in synthesized compounds, which is crucial for pharmaceutical development .

-

Metal-Based Antitumor Drugs

- Studies have shown that complexes formed between cis-DACH and platinum (e.g., cis-Pt(DACH)) exhibit antitumor activity, particularly in overcoming resistance seen with traditional cisplatin treatments. These complexes bind effectively to DNA, disrupting cellular processes that lead to cancer cell proliferation .

- Synthesis of Bioactive Compounds

Catalytic Applications

- Catalyst in Polymerization Reactions

- Corrosion Inhibitors

Case Study 1: Asymmetric Synthesis Using Chiral Ligands

A dissertation explored the use of cis-DACH-based conformationally locked chiral ligands in asymmetric synthesis. The study highlighted the synthesis of a library of secondary diamine ligands derived from optically pure cis-DACH, showcasing their effectiveness in catalyzing enantioselective reactions .

Case Study 2: Development of Metal-Based Antitumor Agents

Research focused on the binding properties of cis-DACH platinum(II) complexes demonstrated their potential as novel therapeutic agents against cisplatin-resistant tumors. The study provided insights into the structural modifications that enhance their efficacy .

作用機序

The mechanism of action of cis-1,2-diaminocyclohexane, particularly in its role as a ligand in platinum-based anticancer drugs, involves the formation of a complex with platinum. This complex can then interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately causing cell death . The molecular targets include DNA and various proteins involved in DNA repair pathways .

類似化合物との比較

trans-1,2-Diaminocyclohexane: The trans isomer of 1,2-diaminocyclohexane, where the amino groups are on opposite sides of the cyclohexane ring.

1,3-Diaminocyclohexane: A compound with amino groups at the 1 and 3 positions of the cyclohexane ring.

1,2-Diaminopropane: A smaller molecule with a similar diamine structure but with a propane backbone instead of cyclohexane.

Uniqueness: cis-1,2-Diaminocyclohexane is unique due to its specific spatial arrangement of amino groups, which makes it particularly effective as a ligand in metal complexes and as a building block in the synthesis of biologically active molecules. Its cis configuration allows for specific interactions with metal centers and biological targets that are not possible with the trans isomer or other similar compounds .

生物活性

Cis-1,2-Diaminocyclohexane (cis-DACH) is a cyclic diamine that has garnered attention due to its unique structural properties and biological activities. This compound serves as a chiral ligand in various catalytic processes and has been incorporated into platinum-based anticancer drugs, demonstrating significant antitumor activity. This article reviews the biological activity of cis-DACH, focusing on its role in asymmetric synthesis, antitumor effects, and potential therapeutic applications.

Structural Characteristics

Cis-DACH is characterized by its two amine groups positioned on adjacent carbon atoms of a cyclohexane ring. This configuration allows for the formation of chelate complexes with transition metals, enhancing their stability and reactivity. The compound can exist in various isomeric forms, which can significantly influence its biological properties.

1. Antitumor Activity

Cis-DACH is primarily studied for its application in platinum(II) complexes used in cancer therapy. Research has shown that cis-DACH-containing platinum compounds exhibit enhanced antitumor efficacy compared to traditional cisplatin.

-

Case Study: Liposomal Platinum Complexes

A study investigated the toxicity and antitumor activity of cis-bis-carboxylato(trans-R,R-1,2-diaminocyclohexane) platinum(II) complexes encapsulated in liposomes. These liposomal formulations demonstrated high entrapment efficiency (>95%) and stability, with LD50 values indicating low nephrotoxicity. The complexes showed significant antitumor activity against L1210 leukemia and B16 melanoma models, outperforming cisplatin in multiple injection schedules (T/C percentages of 312% for L-NPDP vs. 220% for cisplatin) . -

Comparative Efficacy

In another study comparing isomeric DACH-Pt(IV) complexes, it was found that the (R,R)-DACH-Pt(IV) complex exhibited superior efficacy against drug-resistant leukemia cells compared to its cis counterpart . This suggests that the specific stereochemistry of DACH plays a crucial role in modulating therapeutic outcomes.

2. Catalytic Applications

Cis-DACH is also utilized as a chiral ligand in asymmetric synthesis. Its conformational flexibility allows for the formation of various metal-ligand complexes that can catalyze enantioselective reactions.

- Asymmetric Synthesis Studies

Research has demonstrated that cis-DACH-based ligands can catalyze the Henry reaction with notable enantioselectivity. The development of conformationally locked cis-DACH ligands has expanded their utility in synthesizing optically pure compounds .

Table: Summary of Biological Activities

Mechanistic Insights

The biological activity of cis-DACH is influenced by its ability to form stable chelate complexes with metal ions, which can alter the pharmacokinetics and dynamics of drug delivery systems. The interaction between cis-DACH and platinum leads to the formation of reactive species that can induce DNA damage in cancer cells, thereby exerting cytotoxic effects.

特性

IUPAC Name |

(1S,2R)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311027 | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-59-5 | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0ZN6K26EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-1,2-diaminocyclohexane (cis-DACH) and why is it of interest in scientific research?

A1: this compound (cis-DACH) is a chiral diamine molecule that exists as two enantiomers. It serves as a versatile building block in various research areas, including coordination chemistry, catalysis, and medicinal chemistry. Its ability to form stable complexes with transition metals and its chiral nature make it particularly valuable for developing asymmetric catalysts and investigating novel therapeutic agents.

Q2: What is the molecular formula and weight of cis-DACH?

A2: The molecular formula of cis-DACH is C6H14N2, and its molecular weight is 114.19 g/mol.

Q3: How does cis-DACH typically coordinate to metal centers?

A3: cis-DACH typically acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form a five-membered chelate ring. [, , ]

Q4: Can you provide examples of metal complexes containing cis-DACH and their potential applications?

A4: Certainly. Several studies describe cis-DACH complexes with various metals:

- Platinum(II) and Platinum(IV) Complexes: cis-DACH is a key component in platinum-based anticancer agents like oxaliplatin. [, , , ] Researchers explore its use in developing novel platinum(IV) complexes with enhanced antitumor activity and reduced resistance. [, ]

- Copper(II) Complexes: cis-DACH forms complexes with copper(II), which have been investigated for their potential as antimicrobial agents and their interesting structural properties. [, , ]

- Zinc(II) Complexes: cis-DACH-containing zinc(II) complexes have shown potential in areas like supramolecular chemistry and as models for understanding biological systems. [, ]

Q5: How does the chirality of cis-DACH influence its applications?

A5: The chirality of cis-DACH is crucial for developing enantioselective catalysts. For example, titanium salalen complexes containing cis-DACH display remarkable activity and enantioselectivity in the asymmetric epoxidation of terminal olefins, a reaction important for synthesizing chiral building blocks. [, , ]

Q6: How does the structure of cis-DACH-based organocatalysts impact their activity and selectivity?

A6: Modifications to the cis-DACH scaffold in organocatalysts, like the incorporation of squaramide moieties, have led to significant advancements in the kinetic resolution of 5-substituted oxazinones, providing access to enantiopure β2-amino acid esters. []

Q7: Are there any computational studies on cis-DACH and its complexes?

A7: Yes, computational chemistry plays a vital role in understanding cis-DACH and its derivatives. Density functional theory (DFT) calculations have been employed to investigate the structural properties and argentophilic interactions in silver(I) complexes containing cis-DACH. [, , ]

Q8: What are the limitations of cis-DACH in some applications?

A8: Despite its advantages, cis-DACH has some limitations. For instance, certain platinum(IV) complexes containing cis-DACH, while exhibiting promising anticancer activity, have shown reduced activity against cisplatin-resistant tumor models. [] Further research is needed to overcome such limitations and fully exploit the potential of cis-DACH in various applications.

Q9: What analytical techniques are commonly used to characterize cis-DACH and its derivatives?

A9: Various analytical techniques are used to characterize cis-DACH and its derivatives, including:

- Spectroscopic Methods: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 195Pt NMR), and UV-Vis spectrophotometry are crucial for structural characterization and studying reaction kinetics. [, , , , , , , ]

- X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of cis-DACH complexes in the solid state. [, , , , , , , ]

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is valuable for determining the molecular weight and identifying fragments of cis-DACH complexes. [, , , ]

Q10: Are there any known environmental concerns regarding cis-DACH and its complexes?

A10: While specific studies on the environmental impact of cis-DACH itself are limited within this set of papers, it's important to consider the potential environmental implications of metal complexes, especially those containing heavy metals like platinum. Responsible waste management and exploration of biodegradable alternatives are crucial aspects to address in future research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。